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Compound of Interest

Compound Name: BigLEN(mouse)

Cat. No.: B2763617 Get Quote

An In-depth Examination of a Novel Neuropeptide System in Neuromodulation and Beyond

This technical guide provides a comprehensive overview of the BigLEN (mouse) signaling

pathway for researchers, scientists, and drug development professionals. BigLEN, a

neuropeptide derived from the proSAAS precursor, and its cognate G protein-coupled receptor,

GPR171, have emerged as a significant signaling system involved in a variety of physiological

processes, including feeding, metabolism, anxiety, pain, and immune regulation. This

document details the core components of the pathway, summarizes key quantitative data,

provides detailed experimental protocols, and visualizes the signaling cascade and

experimental workflows.

Core Components and Signaling Cascade
The BigLEN signaling pathway is initiated by the binding of the 16-amino acid neuropeptide

BigLEN to its receptor, GPR171.[1] GPR171 is a class A G protein-coupled receptor (GPCR)

that primarily couples to the Gαi/o family of heterotrimeric G proteins.[1][2][3][4] This interaction

triggers a canonical Gαi/o signaling cascade, characterized by the inhibition of adenylyl

cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[3][4]

Downstream of G protein activation, the BigLEN/GPR171 pathway modulates the mitogen-

activated protein kinase (MAPK) cascade, specifically leading to the phosphorylation and

activation of extracellular signal-regulated kinases 1 and 2 (ERK1/2).[2] This activation of

ERK1/2 is implicated in cellular processes such as neurite outgrowth in neuronal cell lines like
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Neuro2A.[2] The signaling is sensitive to pertussis toxin, further confirming the involvement of

Gαi/o proteins.[2]

In the context of the immune system, the BigLEN/GPR171 axis has been identified as a T cell

checkpoint pathway, where it suppresses T cell receptor-mediated signaling and inhibits T cell

proliferation.[5]
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Quantitative Data Summary
The following tables summarize the key quantitative data reported for the BigLEN(mouse)
signaling pathway, providing a basis for experimental design and data interpretation.

Table 1: Ligand Binding Affinities

Ligand Receptor Assay Type Preparation Kd (nM) Reference

BigLEN

(mouse)
GPR171

Saturation

Binding

([125I]Tyr-

BigLEN)

Hypothalamic

membranes
~0.5 [2]
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Table 2: Functional Potency and Efficacy

Ligand Receptor
Assay
Type

Cell/Tissu
e

Paramete
r

Value
(nM)

Referenc
e

BigLEN

(rat)
GPR171

G Protein

Activation

Not

Specified
EC50 1.6

MS21570

(antagonist

)

GPR171
Not

Specified

Not

Specified
IC50 220

Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the

BigLEN/GPR171 signaling pathway.

Radioligand Binding Assay
This protocol is for determining the binding affinity of ligands to GPR171 using radiolabeled

BigLEN.
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Radioligand Binding Assay Workflow

Materials:

Membrane preparation (from mouse hypothalamus or cells expressing GPR171)

[125I]Tyr-BigLEN (radioligand)

Unlabeled BigLEN or test compounds

Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EDTA, 0.1% BSA)

Wash Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 0.9% NaCl)
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Glass fiber filters (GF/C)

Scintillation cocktail

Procedure:

Membrane Preparation: Homogenize tissue or cells in ice-cold buffer and prepare a crude

membrane fraction by differential centrifugation. Resuspend the final membrane pellet in

binding buffer. Determine protein concentration using a standard method (e.g., Bradford

assay).

Assay Setup:

For saturation binding: In a 96-well plate, add increasing concentrations of [125I]Tyr-

BigLEN to wells containing a fixed amount of membrane protein (e.g., 20-50 µg).

For competition binding: Add a fixed concentration of [125I]Tyr-BigLEN (typically at or

below the Kd value) and increasing concentrations of unlabeled competitor ligand to wells

with a fixed amount of membrane protein.

Determine non-specific binding by adding a high concentration of unlabeled BigLEN (e.g.,

1 µM) to a set of wells.

Incubation: Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.

Filtration: Terminate the binding reaction by rapid filtration of the assay mixture through GF/C

filters using a cell harvester.

Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound

radioligand.

Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the

bound radioactivity using a scintillation counter.

Data Analysis: Calculate specific binding by subtracting non-specific binding from total

binding. For saturation experiments, determine Kd and Bmax by non-linear regression
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analysis of the specific binding data. For competition experiments, determine the IC50 and

subsequently the Ki using the Cheng-Prusoff equation.

[35S]GTPγS Binding Assay
This functional assay measures the activation of GPR171 by quantifying the binding of the non-

hydrolyzable GTP analog, [35S]GTPγS, to Gα subunits.
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[35S]GTPγS Binding Assay Workflow

Materials:

Membrane preparation
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[35S]GTPγS

GDP

BigLEN or test agonist

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, 0.1%

BSA)

Unlabeled GTPγS (for non-specific binding)

Procedure:

Membrane Preparation: As described in the radioligand binding assay protocol.

Assay Setup: In a 96-well plate, add membrane protein (e.g., 10-20 µg), GDP (e.g., 10 µM),

and varying concentrations of the agonist.

Initiation of Reaction: Add [35S]GTPγS (e.g., 0.1 nM) to each well to start the reaction.

Determine non-specific binding in the presence of a high concentration of unlabeled GTPγS

(e.g., 10 µM).

Incubation: Incubate the plate at 30°C for 60 minutes.

Termination and Filtration: Stop the reaction by rapid filtration through GF/C filters.

Washing: Wash the filters with ice-cold wash buffer.

Counting: Quantify the bound [35S]GTPγS using a scintillation counter.

Data Analysis: Calculate the agonist-stimulated increase in [35S]GTPγS binding and

determine the EC50 and Emax values by non-linear regression.

ERK1/2 Phosphorylation Assay (Western Blot)
This protocol details the detection of ERK1/2 activation by Western blotting.
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ERK1/2 Phosphorylation Western Blot Workflow
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Materials:

Neuro2A cells or other suitable cell line

BigLEN or test compound

Cell Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

SDS-PAGE gels and running buffer

PVDF membrane

Transfer buffer

Blocking Buffer (e.g., 5% BSA or non-fat milk in TBST)

Primary antibodies: anti-phospho-ERK1/2 (p44/42 MAPK) and anti-total-ERK1/2

HRP-conjugated secondary antibody

Enhanced Chemiluminescence (ECL) substrate

Procedure:

Cell Culture and Stimulation: Plate cells and grow to 70-80% confluency. Serum-starve the

cells for several hours before stimulating with BigLEN for various times or at various

concentrations.

Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

Protein Quantification: Determine the protein concentration of the lysates.

SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.

Transfer: Transfer the separated proteins to a PVDF membrane.

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
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Primary Antibody Incubation: Incubate the membrane with anti-phospho-ERK1/2 antibody

overnight at 4°C.

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated

secondary antibody for 1 hour at room temperature.

Detection: Detect the signal using an ECL substrate and an imaging system.

Stripping and Reprobing: Strip the membrane and reprobe with an anti-total-ERK1/2

antibody to normalize for protein loading.

Analysis: Quantify the band intensities and express the results as the ratio of phospho-

ERK1/2 to total ERK1/2.

Neurite Outgrowth Assay
This protocol describes a method for quantifying neurite outgrowth in Neuro2A cells.[6]

Materials:

Neuro2A cells

Cell culture medium (e.g., DMEM with reduced serum)

BigLEN or test compound

Fixative (e.g., 4% paraformaldehyde)

Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)

Blocking solution (e.g., 5% goat serum in PBS)

Primary antibody (e.g., anti-β-III tubulin)

Fluorescently labeled secondary antibody

Nuclear stain (e.g., DAPI)

Microscope with imaging software
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Procedure:

Cell Plating: Plate Neuro2A cells at a low density on coverslips or in a multi-well plate.

Differentiation and Treatment: Induce differentiation by reducing the serum concentration in

the culture medium. Treat the cells with BigLEN or test compounds for a specified period

(e.g., 24-48 hours).

Fixation and Staining:

Fix the cells with 4% paraformaldehyde.

Permeabilize the cells with Triton X-100.

Block non-specific binding sites.

Incubate with anti-β-III tubulin antibody.

Incubate with a fluorescently labeled secondary antibody and a nuclear stain.

Imaging: Acquire images using a fluorescence microscope.

Analysis: Quantify neurite outgrowth using image analysis software.[7][8][9][10][11]

Parameters to measure include the number of neurites per cell, the length of the longest

neurite, and the total neurite length per cell.[7][8][9][10][11]

Conclusion
The BigLEN/GPR171 signaling pathway represents a promising area of research with

implications for a range of physiological and pathological conditions. The technical guidance

provided in this document offers a solid foundation for researchers to design and execute

experiments aimed at further elucidating the intricacies of this novel neuropeptide system and

exploring its potential as a therapeutic target.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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